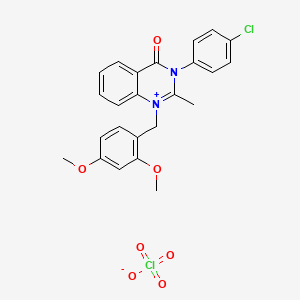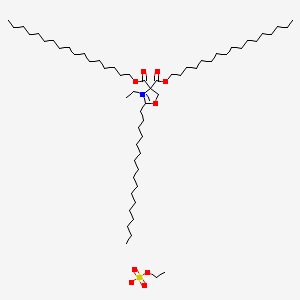
Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate is a complex organic compound with a unique structure It belongs to the oxazolium family, characterized by a five-membered ring containing both oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate typically involves multiple steps. The process begins with the preparation of the oxazolium ring, followed by the introduction of the ethyl and heptadecyl groups. The final step involves the addition of the ethyl sulfate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ether or tetrahydrofuran. Substitution reactions may require catalysts or specific temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Wissenschaftliche Forschungsanwendungen
Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, ethyl sulfate include:
- Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-
- Oxazolium, 3-ethyl-2-heptadecyl-4,4-bis((heptadecyloxy)carbonyl)-4,5-dihydro-, methyl sulfate
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the ethyl sulfate group.
Eigenschaften
CAS-Nummer |
66019-23-6 |
|---|---|
Molekularformel |
C60H117NO9S |
Molekulargewicht |
1028.6 g/mol |
IUPAC-Name |
diheptadecyl 3-ethyl-2-heptadecyl-5H-1,3-oxazol-3-ium-4,4-dicarboxylate;ethyl sulfate |
InChI |
InChI=1S/C58H112NO5.C2H6O4S/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55-59(8-4)58(54-64-55,56(60)62-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)57(61)63-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3;1-2-6-7(3,4)5/h5-54H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YSXHWMNLKYZSIF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=[N+](C(CO1)(C(=O)OCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCC)CC.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
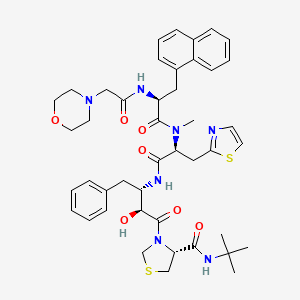
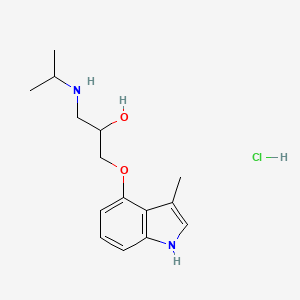
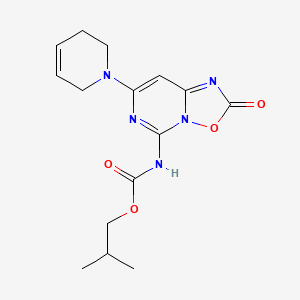
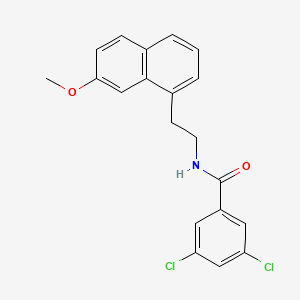

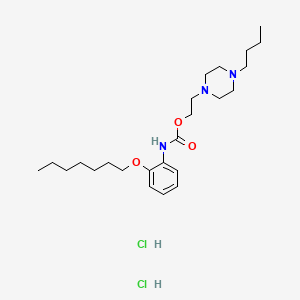
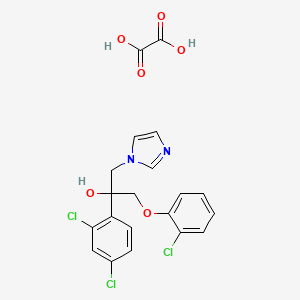
![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)

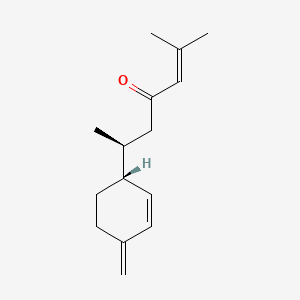
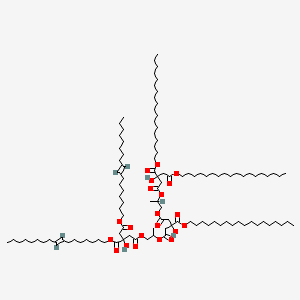
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-(3-methoxyanilino)quinoline-4-carbohydrazide](/img/structure/B12755620.png)
